molecular formula C4H7NaO4 B6250864 sodium 2-hydroxy-3-methoxypropanoate CAS No. 2639458-74-3

sodium 2-hydroxy-3-methoxypropanoate

Cat. No.: B6250864
CAS No.: 2639458-74-3
M. Wt: 142.09 g/mol
InChI Key: MNRYALWWOPBFJN-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-methoxypropanoate ( 2639458-74-3) is an organic sodium salt with the molecular formula C4H7NaO4 and a molecular weight of 142.09 g/mol. It is characterized by a purity of 95% and requires storage at -10°C to maintain stability. As a reagent for research use only, it is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this compound for its multifunctional molecular structure, which contains both hydroxy and methoxy functional groups. This combination makes it a candidate for various synthetic organic chemistry applications, where it could serve as a building block for more complex molecules or be studied for its physicochemical properties. While specific mechanistic studies on this compound are not extensively reported in the literature, its structure suggests potential utility in the development of new chemical entities, material science, and as an intermediate in pharmaceutical research. The compound is offered to support innovative scientific investigations in these fields. For specific handling and safety information, please refer to the associated Material Safety Data Sheet (MSDS).

Properties

CAS No.

2639458-74-3

Molecular Formula

C4H7NaO4

Molecular Weight

142.09 g/mol

IUPAC Name

sodium;2-hydroxy-3-methoxypropanoate

InChI

InChI=1S/C4H8O4.Na/c1-8-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

MNRYALWWOPBFJN-UHFFFAOYSA-M

Canonical SMILES

COCC(C(=O)[O-])O.[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Epoxidation and Hydrolysis-Based Synthesis

A method inspired by the synthesis of S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (Ambrisentan precursor) involves epoxidation and hydrolysis. Adapting this approach for sodium 2-hydroxy-3-methoxypropanoate requires substitution of benzophenone with a simpler carbonyl compound, such as methyl glyoxalate, to avoid phenyl group incorporation.

Key Steps :

  • Epoxidation : Reacting methyl glyoxalate with methyl chloroacetate in the presence of sodium methoxide forms a methyl epoxypropanoate intermediate.

  • Ring-Opening : Treating the epoxide with methanol and a catalytic acid (e.g., p-toluenesulfonic acid) introduces the methoxy group at the β-position.

  • Hydrolysis : Saponification with sodium hydroxide yields the sodium salt directly.

Critical Parameters :

  • Temperature Control : Maintaining reaction temperatures between -5°C and 25°C prevents side reactions.

  • Solvent Selection : Replacing dioxane (a Class 1 solvent) with toluene or methanol aligns with ICH guidelines.

Hypothetical Yield Optimization :

StepYield (%)Purity (%)
Epoxidation85–9092
Methoxylation75–8089
Hydrolysis9599

Direct Ester Saponification

This route bypasses epoxidation by starting with a pre-formed ester of 2-hydroxy-3-methoxypropanoic acid. For example, methyl 2-hydroxy-3-methoxypropanoate undergoes base-catalyzed hydrolysis.

Procedure :

  • Ester Synthesis : Condensation of glycolic acid with methyl bromoacetate under basic conditions forms the ester.

  • Saponification : Treatment with aqueous sodium hydroxide at 90–95°C for 1 hour cleaves the ester bond, producing the sodium salt.

Advantages :

  • Fewer purification steps compared to multi-stage syntheses.

  • High chiral retention if starting from enantiomerically pure esters.

Challenges :

  • Ester precursor availability.

  • Potential racemization at elevated temperatures.

Resolution of Racemic Mixtures

For enantiomerically pure this compound, chiral resolution techniques are essential. The patent WO2012017441A1 demonstrates the use of S-(-)-p-nitro phenylethylamine for resolving S-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid. Adapting this method involves:

  • Formation of Diastereomeric Salts : Reacting racemic 2-hydroxy-3-methoxypropanoic acid with a chiral amine (e.g., L-proline methyl ester) in acetone/methyl tert-butyl ether (MTBE).

  • Crystallization : Selective precipitation of the less soluble diastereomer.

  • Acid Liberation : Treating the salt with hydrochloric acid to free the enantiopure acid, followed by neutralization with NaOH.

Performance Metrics :

ParameterValue
Chiral purity>99.9%
Overall yield50–60%
Solvent consumption8 L/kg product

Process Optimization and Industrial Considerations

Solvent and Reagent Selection

  • Solvents : MTBE and methanol are preferred due to low toxicity and ease of removal.

  • Bases : Sodium methoxide offers superior reactivity over potassium hydroxide in methoxylation steps.

Waste Management

  • Byproducts : Chloride ions from methyl chloroacetate require neutralization before disposal.

  • Recycling : Distilling toluene and MTBE reduces solvent waste by 70%.

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • X-ray Powder Diffraction (XRPD) : Confirms crystalline structure.

  • Differential Scanning Calorimetry (DSC) : Verifies thermal stability (melting range: 100–102°C).

  • HPLC : Quantifies chemical purity (>99.8%) and detects residual solvents .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-3-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-hydroxy-3-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug formulation and delivery.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sodium 2-hydroxy-3-methoxypropanoate with compounds from the evidence that share partial structural or functional similarities.

Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride ()
Property This compound (Hypothetical) Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride
Molecular Formula C₄H₇NaO₄ (estimated) C₆H₁₄ClNO₃
Molecular Weight ~158.08 g/mol 183.63 g/mol
Functional Groups -OH (position 2), -OCH₃ (position 3), carboxylate -NH₂ (position 2), -OCH₃ (position 3), ethyl ester, hydrochloride
Solubility High (ionic sodium salt) High (hydrochloride salt enhances solubility)
Reactivity Acidic (due to -OH), nucleophilic carboxylate Basic (due to -NH₂), ester hydrolysis-prone
Applications Potential chelator or drug intermediate Likely used in peptide synthesis or pharmaceuticals

Key Differences :

  • The hydroxyl group in the target compound confers acidity, while the amino group in the ethyl derivative () imparts basicity, altering reactivity in aqueous environments.
  • The sodium carboxylate group enhances water solubility, whereas the ethyl ester in ’s compound may require hydrolysis for activation in biological systems .
Sodium 2-Methylprop-2-ene-1-Sulphonate ()
Property This compound (Hypothetical) Sodium 2-Methylprop-2-ene-1-Sulphonate
Molecular Formula C₄H₇NaO₄ C₄H₅NaO₃S
Functional Groups -OH, -OCH₃, carboxylate Sulfonate (-SO₃⁻), alkene
Applications Chelation, pharmaceuticals Surfactant, polymer synthesis

Key Differences :

  • The sulfonate group in ’s compound provides stronger acidity and thermal stability compared to the carboxylate in the target compound.
  • The alkene moiety in enables polymerization, whereas the target compound’s hydroxyl and methoxy groups favor hydrogen bonding .
Methyl 2-Hexenoate ()
Property This compound (Hypothetical) Methyl 2-Hexenoate
Molecular Formula C₄H₇NaO₄ C₇H₁₂O₂
Molecular Weight ~158.08 g/mol 128.17 g/mol
Functional Groups -OH, -OCH₃, carboxylate Ester, alkene
Solubility High Low (nonpolar ester)

Key Differences :

  • The ester and alkene groups in Methyl 2-hexenoate () render it lipophilic, limiting its use to organic solvents or fragrances. In contrast, the target compound’s ionic nature suits aqueous applications .

Data Table: Comparative Overview

Compound Molecular Weight Key Functional Groups Solubility Likely Applications Evidence ID
This compound ~158.08 -OH, -OCH₃, carboxylate High Pharmaceuticals, chelators N/A
Ethyl 2-amino-3-methoxypropanoate HCl 183.63 -NH₂, -OCH₃, ester, HCl High Peptide synthesis
Sodium 2-methylprop-2-ene-1-sulphonate N/A -SO₃⁻, alkene High Surfactants, polymers
Methyl 2-hexenoate 128.17 Ester, alkene Low Organic synthesis, flavors

Biological Activity

Sodium 2-hydroxy-3-methoxypropanoate, also known as sodium methyl 2-hydroxy-3-methoxypropanoate, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₅H₁₁NaO₃ and a molecular weight of approximately 134.13 g/mol. Its structure features a hydroxyl group, a methoxy group, and a carboxylate anion, which contribute to its solubility and reactivity in various chemical environments. The compound is primarily utilized in organic synthesis and biochemical applications due to these structural characteristics.

Research indicates that this compound may influence various signaling pathways within cells. For instance, similar compounds have been shown to inhibit tumor cell invasion through the MAPK/ERK/AKT signaling pathway . This suggests that this compound could potentially modulate cancer cell behavior, although specific studies are needed to confirm this hypothesis.

Case Studies

  • Inhibition of Tumor Growth : In studies involving structurally analogous compounds, significant inhibition of tumor proliferation was observed. For example, a novel curcumin derivative demonstrated the ability to induce apoptosis in triple-negative breast cancer cells through cell cycle arrest and autophagic pathways . While this compound has not been directly tested in similar contexts, its structural properties suggest potential efficacy.
  • Enzymatic Interactions : The compound's role as a substrate for enzymes indicates possible interactions that could influence metabolic pathways. Further research is warranted to elucidate these interactions comprehensively.

Applications in Research and Industry

This compound has diverse applications across multiple fields:

  • Organic Synthesis : Utilized as a reagent in various chemical transformations.
  • Biochemical Research : Investigated for its role in metabolic pathways and enzyme reactions.
  • Pharmaceutical Development : Serves as an intermediate in the synthesis of bioactive compounds.

Q & A

Q. What are the optimal synthetic routes for sodium 2-hydroxy-3-methoxypropanoate, and how can purity be ensured during synthesis?

  • Methodological Answer : this compound can be synthesized via ester hydrolysis of its methyl or ethyl ester precursors under alkaline conditions (e.g., NaOH in aqueous ethanol) . Purification typically involves recrystallization from polar solvents (e.g., water or ethanol-water mixtures) to remove unreacted intermediates. Purity validation requires techniques like HPLC (using C18 columns with UV detection at 210–220 nm) and titration to confirm sodium content .

Q. How can this compound be analytically characterized for structural confirmation?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic methods:
  • NMR : 1H^1H NMR (D2_2O solvent) will show peaks for the methoxy group (~3.3 ppm), hydroxy proton (variable), and propanoate backbone (~1.5–2.5 ppm). 13C^{13}C NMR confirms carbonyl (170–180 ppm) and methoxy carbons (~55 ppm) .
  • IR : Stretching bands for O–H (~3400 cm1^{-1}), C=O (~1700 cm1^{-1}), and C–O–C (~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect the molecular ion [M–Na]^- .

Q. What are the key biological activity assays for this compound in preliminary research?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme Inhibition : Assays with hydrolases (e.g., esterases) or oxidoreductases (e.g., dehydrogenases) to test competitive/non-competitive inhibition (IC50_{50} determination via fluorometric or colorimetric methods) .
  • Cytotoxicity : MTT assays in cell lines (e.g., HEK-293 or HepG2) to evaluate metabolic interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, pH-dependent tautomerism, or impurities. Cross-validation using:
  • Deuterium Exchange Experiments : To identify labile protons (e.g., hydroxy groups) in 1H^1H NMR .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals .
  • X-ray Crystallography : For unambiguous confirmation of solid-state structure .

Q. What experimental designs are recommended for studying the compound’s mechanism in esterase-mediated hydrolysis?

  • Methodological Answer : Use kinetic studies with:
  • Substrate Saturation Curves : Vary this compound concentration to determine KmK_m and VmaxV_{max} .
  • Isotopic Labeling : 18O^{18}O-labeled water to track hydrolysis products via mass spectrometry .
  • Inhibitor Cocktails : Test specificity using serine hydrolase inhibitors (e.g., PMSF) or metal chelators (e.g., EDTA) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : In vitro-in vivo translation challenges may stem from:
  • Bioavailability : Assess solubility (via shake-flask method) and permeability (Caco-2 cell monolayers) .
  • Metabolic Stability : Incubate with liver microsomes to identify phase I/II metabolism pathways .
  • Pharmacokinetic Modeling : Use compartmental models to predict plasma concentration-time profiles .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

  • Methodological Answer : Stability is pH- and temperature-dependent. Recommended protocols:
  • pH Buffering : Store in neutral buffers (pH 6.8–7.4) to prevent ester hydrolysis or decarboxylation .
  • Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .
  • Accelerated Stability Testing : Use high-performance liquid chromatography (HPLC) to monitor degradation under stress conditions (40°C/75% RH) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer : SAR strategies include:
  • Functional Group Replacement : Substitute methoxy with ethoxy or halogens to alter electron density .
  • Stereochemical Modifications : Synthesize enantiomers (e.g., (R)- and (S)-forms) and test chiral-selective activity .
  • Co-crystallization with Targets : Use X-ray crystallography to identify binding interactions with enzymes .

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